molecular formula C11H14ClN B13035928 2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine

2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine

Cat. No.: B13035928
M. Wt: 195.69 g/mol
InChI Key: AYZVAOXJTOAEFQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine is an organic compound characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chloride ion from the benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-cyclopropylethan-1-amine
  • 2-(4-Fluorophenyl)-1-cyclopropylethan-1-amine
  • 2-(4-Methylphenyl)-1-cyclopropylethan-1-amine

Uniqueness

2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-cyclopropylethanamine

InChI

InChI=1S/C11H14ClN/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11H,3-4,7,13H2

InChI Key

AYZVAOXJTOAEFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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